

# reactivity of the double bond in 1,5-Dimethylcyclopentene

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## Compound of Interest

Compound Name: 1,5-Dimethylcyclopentene

Cat. No.: B093963

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An In-depth Technical Guide to the Reactivity of the Double Bond in **1,5-Dimethylcyclopentene**

## Introduction

**1,5-Dimethylcyclopentene** is an unsaturated alicyclic hydrocarbon featuring a five-membered ring with a carbon-carbon double bond and two methyl substituents on adjacent carbons (C1 and C5).<sup>[1]</sup> Its chemical formula is  $C_7H_{12}$  and it has a molecular weight of 96.17 g/mol.<sup>[2][3][4]</sup> The reactivity of this molecule is primarily dictated by the presence of the nucleophilic  $\pi$ -bond, making it a valuable substrate and building block in organic synthesis.<sup>[2][3]</sup> This guide provides a detailed exploration of the reactivity of the double bond in **1,5-dimethylcyclopentene**, focusing on key reaction mechanisms, experimental considerations, and synthetic applications relevant to researchers in chemistry and drug development.

## Physicochemical Properties

A summary of the key physicochemical properties of **1,5-dimethylcyclopentene** is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>12</sub>	[2][3][4]
Molecular Weight	96.17 g/mol	[2][3][4]
CAS Number	16491-15-9	[2][3][4]
IUPAC Name	1,5-dimethylcyclopent-1-ene	[1][4]
Boiling Point	102.05 °C	[2][3]
Melting Point	-118 °C	[2][3]
Density	0.775 - 0.801 g/cm <sup>3</sup>	[2][3]
Refractive Index	1.447	[3]

## General Reactivity and Steric Considerations

The double bond in **1,5-dimethylcyclopentene** is electron-rich, making it susceptible to attack by electrophiles.[5] Reactions typically proceed via mechanisms that involve the formation of carbocation intermediates. The substitution pattern of the double bond is critical to its reactivity. It is a trisubstituted alkene, which influences both the regioselectivity and stereoselectivity of addition reactions.

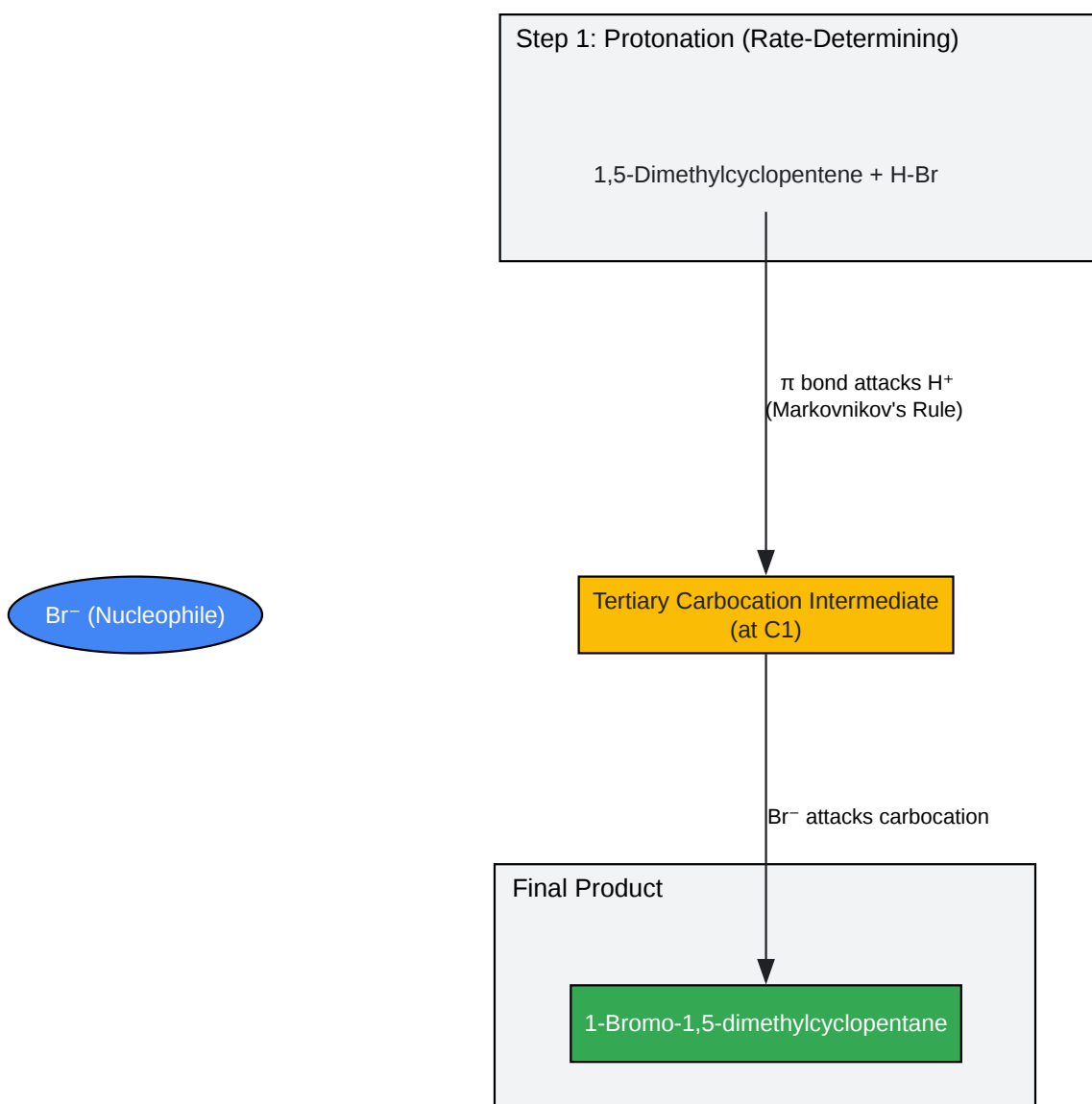
The two methyl groups at the C1 and C5 positions exert significant steric hindrance.[6] This steric congestion can influence the trajectory of incoming reagents, favoring attack from the less hindered face of the cyclopentene ring. This effect is a key factor in determining the stereochemistry of the products, particularly in reactions like catalytic hydrogenation and epoxidation.

## Key Reactions of the Double Bond

### Electrophilic Addition of Haloacids (e.g., HBr, HCl)

The addition of haloacids like HBr or HCl to **1,5-dimethylcyclopentene** proceeds via an electrophilic addition mechanism.[5] The reaction follows Markovnikov's rule, where the proton (electrophile) adds to the less substituted carbon of the double bond (C2) to generate the most

stable carbocation intermediate.[7] In this case, a tertiary carbocation is formed at C1, which is then attacked by the halide nucleophile.



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**Figure 1:** Electrophilic addition of HBr to 1,5-dimethylcyclopentene.

## Radical Addition of HBr (Anti-Markovnikov)

In the presence of peroxides, the addition of HBr proceeds through a free-radical mechanism.<sup>[8]</sup> This pathway results in anti-Markovnikov regioselectivity. The bromine radical adds first to the double bond to form the most stable carbon radical (tertiary radical at C1). This intermediate then abstracts a hydrogen atom from HBr to yield the final product. Two potential products can be formed depending on which carbon the bromine radical initially attacks.<sup>[8]</sup>

## Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen ( $H_2$ ) across the double bond in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).<sup>[9]</sup> The reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond.<sup>[9][10]</sup> For **1,5-dimethylcyclopentene**, this results in the formation of cis-1,2-dimethylcyclopentane as the major product, as the alkene adsorbs onto the catalyst surface from its less sterically hindered side.<sup>[10]</sup>

Catalyst Surface (Pd, Pt, or Ni)

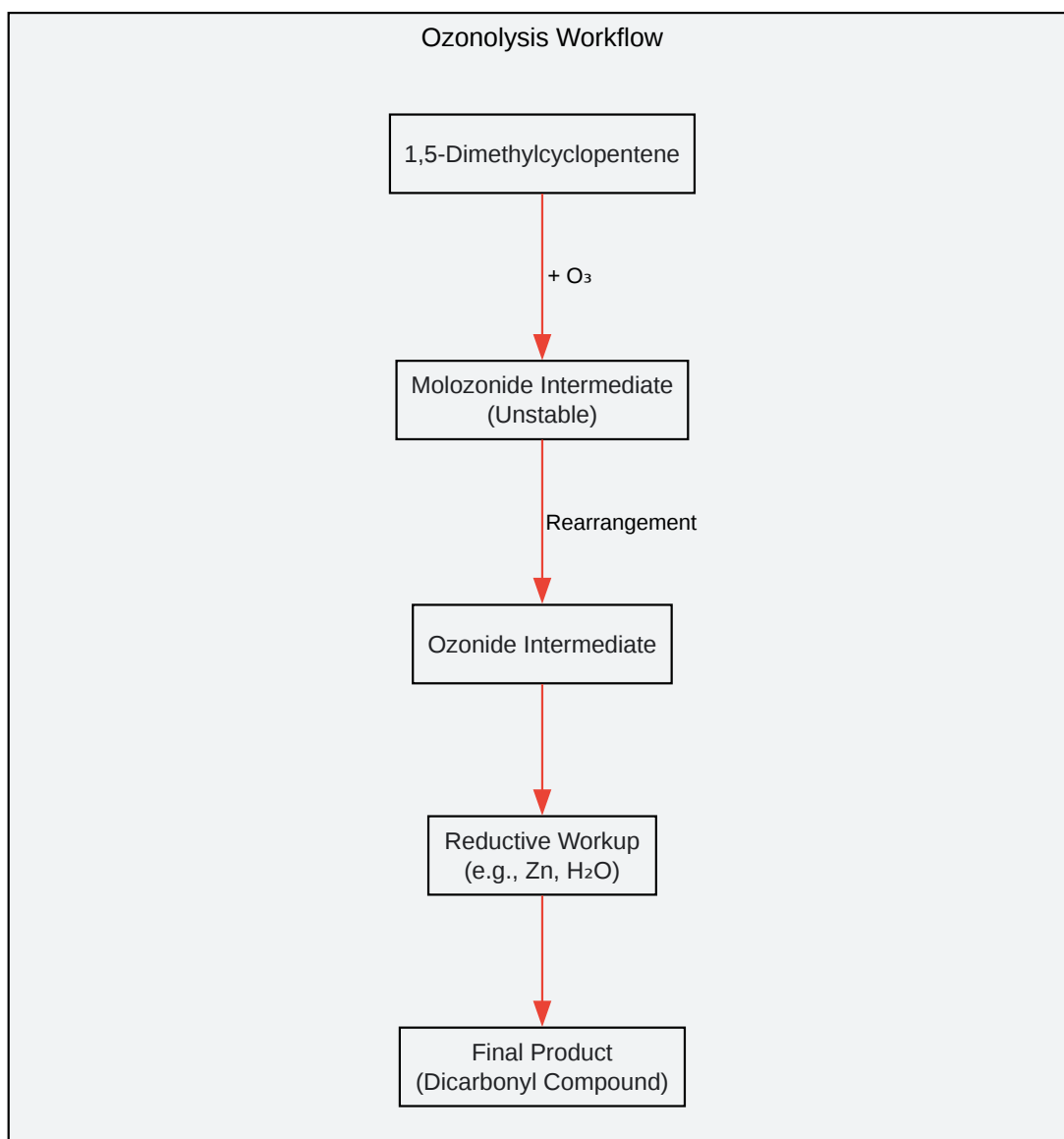
### Catalytic Hydrogenation Workflow

1. Adsorption  
Alkene and H<sub>2</sub> adsorb onto catalyst surface

2. H Atom Transfer (Syn-Addition)  
First H atom adds to one carbon of the double bond

3. Second H Atom Transfer  
Second H atom adds to the adjacent carbon from the same face

4. Desorption  
Saturated product (cis-1,2-dimethylcyclopentane) desorbs



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